molecular formula C11H12N2 B6261872 4-[2-(dimethylamino)ethenyl]benzonitrile CAS No. 20973-72-2

4-[2-(dimethylamino)ethenyl]benzonitrile

Cat. No. B6261872
CAS RN: 20973-72-2
M. Wt: 172.2
InChI Key:
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Description

“4-[2-(dimethylamino)ethenyl]benzonitrile” is a chemical compound with the IUPAC name 4-[2-(dimethylamino)ethoxy]benzonitrile . It has a molecular weight of 190.24 .


Molecular Structure Analysis

The InChI code for “4-[2-(dimethylamino)ethenyl]benzonitrile” is 1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.

Safety and Hazards

“4-[2-(dimethylamino)ethenyl]benzonitrile” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gear, using only in well-ventilated areas, and seeking immediate medical attention in case of exposure .

Future Directions

A recent study has shown that a range-separated local hybrid (RSLH) provides outstanding accuracy for the two lowest excited-state potential energy curves for the amino group twist in 4-(dimethylamino)benzonitrile (DMABN) . This suggests potential future directions in the study of similar compounds like “4-[2-(dimethylamino)ethenyl]benzonitrile”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(dimethylamino)ethenyl]benzonitrile involves the reaction of 4-bromo-1-cyanobenzene with dimethylaminoacetaldehyde dimethyl acetal followed by dehydrohalogenation.", "Starting Materials": [ "4-bromo-1-cyanobenzene", "dimethylaminoacetaldehyde dimethyl acetal", "potassium tert-butoxide", "acetonitrile" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-cyanobenzene (1.0 equiv) and dimethylaminoacetaldehyde dimethyl acetal (1.2 equiv) in acetonitrile.", "Step 2: Add potassium tert-butoxide (1.5 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography to obtain 4-[2-(dimethylamino)ethenyl]benzonitrile." ] }

CAS RN

20973-72-2

Product Name

4-[2-(dimethylamino)ethenyl]benzonitrile

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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